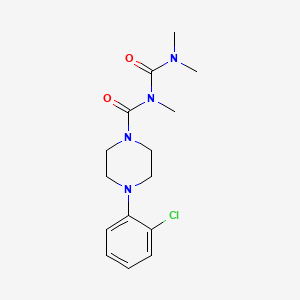
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired monolithium salt. The process involves:
Starting Materials: 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid and lithium hydroxide.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.
Purification: The product is purified through filtration and recrystallization to obtain the pure monolithium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The product is purified, dried, and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Acyl chlorides, sulfonyl chlorides; reactions are often carried out in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of acylated or sulfonylated products.
Aplicaciones Científicas De Investigación
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monolithium salt involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid
- 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, monosodium salt
- 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, monopotassium salt
Propiedades
Número CAS |
71002-31-8 |
|---|---|
Fórmula molecular |
C14H11LiN2O3S2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
lithium;2-(4-aminophenyl)-5-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.Li/c1-8-6-11-13(12(7-8)21(17,18)19)20-14(16-11)9-2-4-10(15)5-3-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
GWLWVQYWBJWWAH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=CC2=C(C(=C1)S(=O)(=O)[O-])SC(=N2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



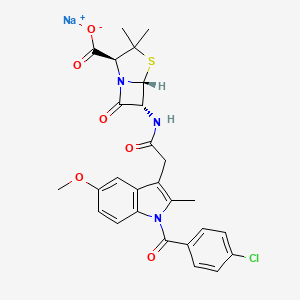
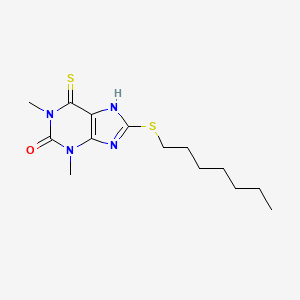
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
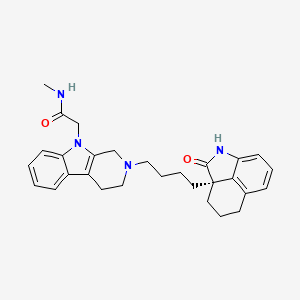
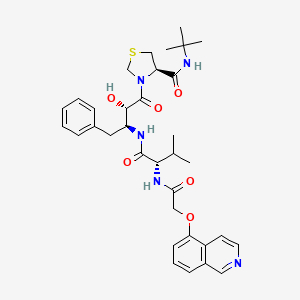

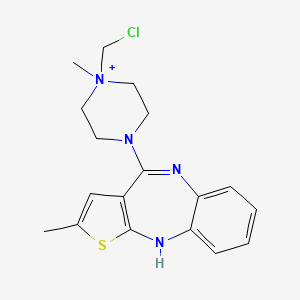


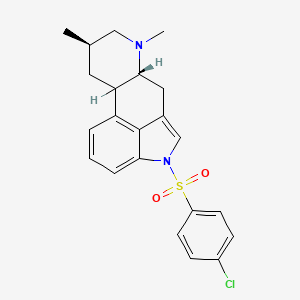
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

